REACTION_SMILES
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[Br-:45].[CH3:49][CH2:50][O:51][C:52](=[O:53])[CH3:54].[CH3:55][CH:56]([OH:57])[CH3:58].[Cl:46][O-:47].[K+:42].[K+:43].[K+:44].[Na+:48].[O:10]1[CH:11]2[O:12][CH2:13][CH2:14][CH:15]2[CH:16]([OH:17])[CH2:18]1.[O:19]1[CH:20]2[O:21][CH2:22][CH2:23][CH:24]2[CH:25]([OH:26])[CH2:27]1.[O:1]1[CH2:2][CH:3]([OH:9])[CH:4]2[CH:5]1[O:6][CH2:7][CH2:8]2.[O:28]1[CH:29]2[O:30][CH2:31][CH2:32][CH:33]2[CH:34]([OH:35])[CH2:36]1.[P:37]([O-:38])([O-:39])([OH:40])=[O:41]>>[O:1]1[CH2:2][C:3](=[O:9])[CH:4]2[CH:5]1[O:6][CH2:7][CH2:8]2
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Br-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CC(C)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[O-]Cl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC1COC2OCCC12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC1COC2OCCC12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC1COC2OCCC12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC1COC2OCCC12
|
Name
|
O=P([O-])([O-])O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P([O-])([O-])O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1COC2OCCC12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |